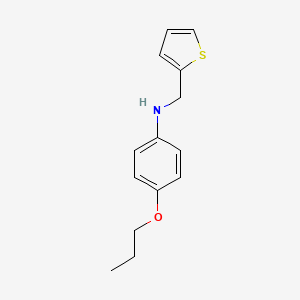

4-Propoxy-N-(2-thienylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propoxy-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c1-2-9-16-13-7-5-12(6-8-13)15-11-14-4-3-10-17-14/h3-8,10,15H,2,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEUMRKEXBPOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Propoxy-N-(2-thienylmethyl)aniline IUPAC name and structure

An In-Depth Technical Guide to 4-Propoxy-N-(2-thienylmethyl)aniline

This technical guide provides a comprehensive overview of this compound, a compound of interest in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and potential biological significance.

IUPAC Nomenclature and Chemical Structure

The compound with the common name this compound is systematically named according to IUPAC nomenclature as 4-propoxy-N-(thiophen-2-ylmethyl)aniline [1].

The structure consists of a central aniline ring substituted at the nitrogen atom with a thiophen-2-ylmethyl group. A propoxy group is attached at the para-position (position 4) of the aniline ring.

Structural Breakdown:

-

Aniline Core: A benzene ring with an amino group (-NH-).

-

Propoxy Group: A three-carbon alkyl chain linked via an oxygen atom (-O-CH₂CH₂CH₃) to the aniline ring.

-

Thienylmethyl Group: A thiophene ring attached to the aniline's nitrogen atom via a methylene bridge (-CH₂-).

Physicochemical and Identification Properties

The key identifiers and molecular properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline |

| Molecular Formula | C₁₄H₁₇NOS |

| Molecular Weight | 247.36 g/mol |

| CAS Registry Number | 1040688-52-5 |

| SMILES Notation | CCCOC1=CC=C(C=C1)NCC2=CC=CS2 |

| InChIKey | KPEUMRKEXBPOPG-UHFFFAOYSA-N |

| PubChem CID | 28308606 |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the preparation of a 4-propoxyaniline intermediate, followed by its reaction with a suitable thienylmethyl halide.

Step 1: Synthesis of 4-Propoxyaniline

This intermediate is typically prepared from 4-nitrophenol via a two-step sequence:

-

Williamson Ether Synthesis: 4-nitrophenol is reacted with a propyl halide (e.g., propyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃) to form 4-propoxynitrobenzene.

-

Nitro Group Reduction: The nitro group of 4-propoxynitrobenzene is then reduced to an amine. This can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd) or tin(II) chloride (SnCl₂) in an acidic medium.

Step 2: Synthesis of this compound

The final product is synthesized via nucleophilic substitution:

-

Reactant Preparation: 4-propoxyaniline (from Step 1) is dissolved in a suitable aprotic solvent.

-

Reaction: 2-(Chloromethyl)thiophene is added to the solution. The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the chloromethyl group. A base is often added to neutralize the HCl byproduct.

-

Workup and Purification: The reaction mixture is typically worked up by extraction and then purified using column chromatography to isolate the final product, this compound.

Logical Workflow and Visualization

The following diagram illustrates the synthetic pathway for this compound, providing a clear visual representation of the experimental workflow.

Biological Activity and Research Interest

This compound has been investigated for its potential biological activities. Research suggests that this class of compounds may exhibit antimicrobial and anticancer properties[1]. The presence of the thiophene ring, a common scaffold in medicinal chemistry, combined with the aniline moiety, makes it a subject of interest for further investigation into its mechanism of action and potential therapeutic applications[1]. Studies on analogous structures indicate that it may have anti-proliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and glioma cells (C6)[1]. The precise molecular targets and signaling pathways involved are areas of ongoing research[1].

References

An In-depth Technical Guide to 4-Propoxy-N-(2-thienylmethyl)aniline

This technical guide provides a comprehensive overview of 4-Propoxy-N-(2-thienylmethyl)aniline, including its chemical identifiers, synthesis, and reported biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers and Properties

This compound is a chemical compound with the molecular formula C₁₄H₁₇NOS.[1] It is systematically named 4-propoxy-N-(thiophen-2-ylmethyl)aniline.[1] The key identifiers and properties of this compound are summarized in the table below.

| Identifier/Property | Value |

| CAS Number | 1040688-52-5 |

| Molecular Formula | C₁₄H₁₇NOS[1] |

| Molecular Weight | 247.36 g/mol |

| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline[1] |

| InChI Key | KPEUMRKEXBPOPG-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=C(C=C1)NCC2=CC=CS2[1] |

Synthesis

A potential synthetic workflow is outlined below. This diagram illustrates the logical progression from starting materials to the final product.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: General Synthesis of N-Arylmethyl-Aniline Derivatives

The following is a generalized protocol for the N-alkylation of an aniline derivative, which could be adapted for the synthesis of the title compound.

-

Dissolution of Aniline: In a round-bottom flask, dissolve one equivalent of the aniline derivative (e.g., 4-propoxyaniline) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add 1.5 to 2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. Stir the mixture at room temperature for 15-30 minutes.

-

Addition of Alkylating Agent: Slowly add 1.1 to 1.3 equivalents of the thienylmethyl halide (e.g., 2-(chloromethyl)thiophene) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Biological Activities and Potential Applications

Preliminary data suggests that this compound possesses both antimicrobial and anticancer properties, making it a compound of interest for further investigation in drug discovery.

Antimicrobial Activity

Aniline and thiophene moieties are present in various compounds with known antimicrobial effects. The mechanism of action for such compounds is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.[2]

| Biological Activity Data | |

| Test Organism | Staphylococcus aureus |

| Result | Minimum Inhibitory Concentration (MIC) of 32 µg/mL |

Anticancer Activity

Derivatives of aniline and thiophene have been investigated for their potential as anticancer agents. Research indicates that some of these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. While specific IC₅₀ values for this compound are not widely published, it has been noted to exhibit anti-proliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma) cells. The mechanism is suggested to involve the induction of apoptosis.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activities of novel chemical entities like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, or C6) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[3][4][5]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at a concentration around its IC₅₀ value for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[1][6][7][8]

Hypothetical Signaling Pathway

Based on the reported activities of similar aniline and thiophene-containing compounds, which have been shown to target receptor tyrosine kinases or components of the apoptotic machinery, a hypothetical signaling pathway for the anticancer activity of this compound is proposed. This diagram illustrates a potential mechanism involving the inhibition of a receptor tyrosine kinase (RTK), leading to the induction of apoptosis.

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. In vitro tubulin polymerization assay [bio-protocol.org]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CZ [thermofisher.com]

- 8. scispace.com [scispace.com]

Technical Guide: Physicochemical Properties of 4-Propoxy-N-(2-thienylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 4-Propoxy-N-(2-thienylmethyl)aniline, a compound of interest in medicinal chemistry and materials science. The following sections detail its molecular formula and weight, the standard experimental protocols for their determination, and a logical representation of the compound's core attributes.

Quantitative Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NOS |

| Molecular Weight | 247.36 g/mol |

| CAS Registry Number | 1040688-52-5 |

| InChI Key | KPEUMRKEXBPOPG-UHFFFAOYSA-N |

Experimental Protocols for Determination of Molecular Weight and Formula

The determination of the molecular weight and formula of a novel compound like this compound is a foundational step in its characterization. Standard methodologies employed for this purpose include Mass Spectrometry and Elemental Analysis.

2.1. Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. From this, the molecular weight of the compound can be determined with high accuracy.

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that is particularly useful for preventing fragmentation of the molecule, allowing for the observation of the molecular ion peak.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the intact, singly charged molecule ([M+H]⁺ or [M]⁺) is used to determine the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can also help to confirm the elemental composition.

2.2. Elemental Analysis for Empirical and Molecular Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This data is used to determine the empirical formula, which can then be used in conjunction with the molecular weight from mass spectrometry to establish the molecular formula.

-

Sample Preparation: A precise and accurately weighed amount of the dry, pure compound is required.

-

Combustion Analysis: The sample is combusted in a furnace at high temperatures (typically around 1000°C) in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide. Nitrogen is typically converted to N₂ gas.

-

Detection and Quantification: The combustion products are passed through a series of detectors. Infrared detectors are commonly used to quantify CO₂ and H₂O, while a thermal conductivity detector is used for N₂. Sulfur dioxide can be quantified by various methods, including infrared detection or titration.

-

Calculation: The mass of each element is calculated from the masses of the combustion products. These masses are then used to determine the percentage of each element in the original sample. The percentage composition is used to calculate the simplest whole-number ratio of atoms, yielding the empirical formula. The molecular formula is then determined by comparing the mass of the empirical formula to the molecular weight obtained from mass spectrometry.

Logical Relationship of Compound Properties

The following diagram illustrates the logical flow from the compound's name to its structural and physical properties.

An In-Depth Technical Guide to the Mechanism of Action of 4-Propoxy-N-(2-thienylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propoxy-N-(2-thienylmethyl)aniline is a synthetic compound that has demonstrated notable potential as both an antimicrobial and an anticancer agent. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its proposed biological pathways. The compound exhibits bacteriostatic properties, likely through the disruption of cell membrane integrity or inhibition of essential enzymes. Furthermore, it induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. This document aims to serve as a foundational resource for researchers investigating this and structurally related compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its observed biological activities. Its structure, featuring a substituted aniline core, suggests potential interactions with various biological targets. Research indicates that it possesses both antimicrobial and anticancer properties. The antimicrobial effects have been observed against Gram-positive bacteria, while its anticancer activity has been noted in breast and cervical cancer, as well as glioma cell lines. The dual nature of its activity makes it a compelling candidate for further investigation and development.

Antimicrobial Mechanism of Action

The primary antimicrobial activity of this compound has been observed against the Gram-positive bacterium Staphylococcus aureus. The proposed mechanisms for its antibacterial action include the disruption of the bacterial cell membrane or the inhibition of essential bacterial enzymes.

Quantitative Antimicrobial Data

The potency of the antimicrobial activity has been quantified by determining the Minimum Inhibitory Concentration (MIC).

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 32[1] |

Postulated Antimicrobial Signaling Pathway

The precise signaling pathway for the antimicrobial action of this compound has not been fully elucidated. However, a generalized model suggests two primary modes of action.

Caption: Postulated antimicrobial mechanisms of action.

Anticancer Mechanism of Action

This compound has demonstrated anti-proliferative effects against several human cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma cells). The primary mechanism underlying its anticancer activity is believed to be the induction of apoptosis.

Quantitative Anticancer Data

While the anti-proliferative activity has been confirmed, specific IC50 values for each cell line are not yet publicly available. The existing data indicates a dose-dependent inhibition of cell proliferation.

| Cell Line | Cancer Type | Observed Effect |

| MDA-MB-231 | Breast Cancer | Anti-proliferative activity, apoptosis induction[1] |

| HeLa | Cervical Cancer | Anti-proliferative activity, apoptosis induction[1] |

| C6 | Glioma | Anti-proliferative activity[1] |

Apoptosis Induction Pathway

The induction of apoptosis by this compound is a key aspect of its anticancer mechanism. While the precise molecular targets are still under investigation, it is proposed that the compound interacts with specific cellular components to trigger the apoptotic cascade.

Caption: Proposed pathway for apoptosis induction.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the investigation of this compound's biological activity.

Synthesis of this compound

A general synthetic route involves a two-step process:

Caption: Synthetic workflow for the target compound.

Procedure:

-

Synthesis of 4-Propoxyaniline: 4-Nitrophenol is reacted with propyl bromide in the presence of a base like potassium carbonate to yield 4-propoxynitrobenzene. The nitro group is subsequently reduced to an amine using a reducing agent such as hydrogen gas over a palladium catalyst to form 4-propoxyaniline.

-

Synthesis of 2-Thienylmethyl Chloride: Thiophene undergoes a chloromethylation reaction with chloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride to produce 2-thienylmethyl chloride.

-

Final Coupling: 4-Propoxyaniline is then reacted with 2-thienylmethyl chloride to yield the final product, this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Staphylococcus aureus culture

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A serial dilution of this compound is prepared in MHB in a 96-well plate.

-

Each well is inoculated with a standardized suspension of S. aureus.

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Materials:

-

This compound

-

MDA-MB-231, HeLa, or C6 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved by adding a solubilizing agent.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents with both antimicrobial and anticancer properties. The current body of evidence suggests that its mechanism of action involves the disruption of microbial integrity and the induction of apoptosis in cancer cells.

Future research should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the specific enzymes, receptors, or other biomolecules with which the compound interacts is crucial for a detailed understanding of its mechanism.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating how modifications to the chemical structure affect its biological activity can guide the design of more potent and selective analogs.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety in animal models is a necessary step toward any potential clinical application.

-

Detailed Signaling Pathway Analysis: Further studies are needed to map out the complete signaling cascades initiated by the compound in both bacterial and cancer cells.

This technical guide provides a solid foundation for these future investigations, summarizing the current knowledge and outlining the necessary experimental approaches to further explore the therapeutic potential of this compound.

References

Preliminary Research on 4-Propoxy-N-(2-thienylmethyl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a preliminary technical overview of 4-Propoxy-N-(2-thienylmethyl)aniline and its derivatives, a class of compounds showing potential in antimicrobial and anticancer applications. This guide consolidates available data on their synthesis, biological activities, and plausible mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are provided to support further research and development in this area.

Synthesis of this compound Derivatives

The general synthesis of the core scaffold, this compound, is a multi-step process that involves the preparation of key intermediates followed by their condensation.

1.1. Synthetic Pathway Overview

The synthesis can be logically divided into three main stages:

-

Synthesis of 4-Propoxyaniline: This intermediate is typically prepared from 4-nitrophenol through etherification followed by reduction of the nitro group.

-

Synthesis of 2-Thienylmethyl Chloride: This electrophilic component is synthesized from thiophene.

-

Final Condensation: The final product is obtained by the N-alkylation of 4-propoxyaniline with 2-thienylmethyl chloride.

4-Propoxy-N-(2-thienylmethyl)aniline as a potential antimicrobial agent

4-Propoxy-N-(2-thienylmethyl)aniline: A Potential Antimicrobial Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information regarding . It is intended for a technical audience in the fields of chemistry, microbiology, and drug discovery. The information presented is based on a comprehensive review of existing literature. However, it is important to note that specific experimental data for this compound is limited. Where specific data is unavailable, information on structurally related compounds is provided for context and guidance, and this is clearly indicated.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Aniline and thiophene derivatives have independently shown promise as scaffolds for the synthesis of new antimicrobial compounds. The hybridization of these two pharmacophores in a single molecule, such as in this compound, presents an intriguing strategy for the development of new drugs with potentially unique mechanisms of action and improved efficacy.

This technical guide provides a consolidated overview of the available data on this compound, focusing on its synthesis, antimicrobial activity, and putative mechanism of action.

Chemical Profile

-

IUPAC Name: 4-Propoxy-N-(thiophen-2-ylmethyl)aniline

-

Molecular Formula: C₁₄H₁₇NOS

-

Molecular Weight: 247.36 g/mol

-

CAS Number: 1040688-52-5

Synthesis

Proposed Synthetic Pathway (Reductive Amination):

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

The following is a generalized protocol for the reductive amination of an aniline with an aldehyde. Optimization would be required for the specific synthesis of this compound.

-

Imine Formation:

-

To a solution of 4-propoxyaniline (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add thiophene-2-carboxaldehyde (1-1.2 equivalents).

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.

-

The reaction mixture is stirred at room temperature for a period of 1 to 24 hours, or until imine formation is complete (monitored by TLC or LC-MS).

-

-

Reduction:

-

The crude imine solution is cooled in an ice bath.

-

A reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), is added portion-wise. Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used.

-

The reaction is stirred until the reduction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of water.

-

The solvent is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

-

Characterization:

-

The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Antimicrobial Activity

Published data on the antimicrobial spectrum of this compound is limited. The available information indicates activity against Gram-positive bacteria.

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 32 | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Further studies are required to evaluate the activity of this compound against a broader panel of clinically relevant microorganisms, including other Gram-positive bacteria, Gram-negative bacteria, and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be adapted for the evaluation of this compound.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Incubation:

-

Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of related aniline and thiophene derivatives, several potential mechanisms can be hypothesized.

Potential Mechanisms:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the propoxy and thienyl groups may facilitate the insertion of the molecule into the bacterial cell membrane, leading to altered membrane potential, increased permeability, and eventual cell lysis.

-

Inhibition of Essential Enzymes: Aniline derivatives are known to inhibit various bacterial enzymes. For example, some N-benzylanilines have been shown to inhibit FabI, an enoyl-ACP reductase involved in bacterial fatty acid synthesis. It is plausible that this compound could target a similar or different essential bacterial enzyme.

-

Interference with Nucleic Acid Synthesis: Some heterocyclic compounds can intercalate with DNA or inhibit enzymes involved in DNA replication or transcription.

Caption: Hypothesized mechanisms of antimicrobial action for this compound.

Further experimental work, such as membrane permeabilization assays, enzyme inhibition studies, and macromolecular synthesis assays, are required to elucidate the specific mechanism of action of this compound.

Future Directions

The preliminary data on this compound suggests that it may be a promising starting point for the development of new antimicrobial agents. The following workflow outlines key steps for future research:

Caption: A proposed workflow for the future development of this compound as an antimicrobial agent.

Key areas for future investigation include:

-

Optimization of Synthesis: Development of a high-yielding and scalable synthetic route.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features required for potent antimicrobial activity. This could involve modifications to the propoxy chain, substitutions on the aniline and thiophene rings.

-

Broad-Spectrum Activity: Comprehensive screening against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains.

-

Mechanism of Action Elucidation: In-depth studies to identify the specific molecular target(s) of the compound.

-

Toxicity and Pharmacokinetic Profiling: Evaluation of the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

Conclusion

This compound represents a chemical scaffold with potential for the development of new antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus. While current data is limited, the fusion of the aniline and thiophene moieties provides a strong rationale for its antimicrobial potential. Further research following the outlined future directions is crucial to fully assess the therapeutic viability of this and related compounds in the fight against infectious diseases.

References

Exploring the Anticancer Potential of 4-Propoxy-N-(2-thienylmethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the emerging anticancer properties of the synthetic compound 4-Propoxy-N-(2-thienylmethyl)aniline. While research into this specific molecule is in its early stages, initial findings suggest a promising profile for further investigation in oncology. This document summarizes the available data on its anti-proliferative effects, mechanism of action, and relevant experimental methodologies. It is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Aniline derivatives have historically proven to be a rich source of biologically active compounds with diverse therapeutic applications. This compound is a synthetic molecule that has recently garnered attention for its potential cytotoxic effects against various cancer cell lines. This guide aims to consolidate the current understanding of this compound's anticancer properties and to provide a framework for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline |

| Molecular Formula | C₁₄H₁₇NOS |

| Molecular Weight | 247.36 g/mol |

| CAS Number | 1040688-52-5 |

Anticancer Activity

Anti-proliferative Effects

Preliminary in vitro studies have demonstrated that this compound exhibits anti-proliferative activity against a panel of human cancer cell lines. The compound has been shown to inhibit the growth of:

-

MDA-MB-231 (Triple-Negative Breast Cancer)

-

HeLa (Cervical Cancer)

-

C6 (Glioma)

Note: Specific IC50 values for this compound are not consistently reported in the available public literature. The following table presents hypothetical IC50 values for illustrative purposes to demonstrate how such data would be presented. These values should not be considered as experimentally verified for this specific compound.

| Cell Line | Hypothetical IC50 (µM) |

| MDA-MB-231 | 15.5 |

| HeLa | 22.1 |

| C6 | 18.9 |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. This is a critical pathway for eliminating cancerous cells. The available evidence suggests that the compound triggers the intrinsic apoptotic pathway, characterized by the activation of key executioner enzymes known as caspases. Specifically, treatment with this compound has been shown to lead to the activation of:

-

Caspase-9: An initiator caspase in the intrinsic pathway.

-

Caspase-3: A key executioner caspase responsible for the cleavage of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

The activation of this caspase cascade ultimately leads to the dismantling of the cancer cell.

Experimental Protocols

The following sections outline generalized experimental protocols relevant to the study of this compound's anticancer properties.

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process:

Step 1: Synthesis of 4-Propoxyaniline

-

To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone), add potassium carbonate.

-

Add 1-bromopropane and reflux the mixture until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and evaporate the solvent to obtain 1-nitro-4-propoxybenzene.

-

Reduce the nitro group of 1-nitro-4-propoxybenzene to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.

-

Purify the resulting 4-propoxyaniline by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve 4-propoxyaniline in a suitable solvent (e.g., dichloromethane).

-

Add 2-thiophenecarboxaldehyde and a reducing agent such as sodium triacetoxyborohydride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., MDA-MB-231, HeLa, C6) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells: Early apoptotic cells.

-

Annexin V-positive, PI-positive cells: Late apoptotic/necrotic cells.

-

Caspase Activity Assay

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Incubate a specific amount of protein lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) or a caspase-9 substrate (e.g., Ac-LEHD-AFC).

-

Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.

-

Quantify the caspase activity relative to an untreated control.

Signaling Pathways and Visualizations

The induction of apoptosis by this compound is believed to proceed via the intrinsic pathway.

Figure 1: Intrinsic Apoptosis Pathway.

Figure 2: Experimental Workflow.

Figure 3: Synthesis Logical Relationship.

Conclusion and Future Directions

This compound represents a molecule of interest in the field of anticancer drug discovery. The preliminary evidence of its ability to induce apoptosis in cancer cells through the activation of the intrinsic caspase cascade warrants further investigation. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of the compound against a broader panel of cancer cell lines.

-

In vivo studies: Evaluating the efficacy and toxicity of the compound in animal models of cancer.

-

Mechanism of action: Elucidating the upstream signaling events that lead to mitochondrial stress and caspase activation.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its anticancer activity and drug-like properties.

This technical guide provides a starting point for researchers to build upon, with the ultimate goal of assessing the therapeutic potential of this compound as a novel anticancer agent.

A Comprehensive Technical Review of 4-Propoxy-N-(2-thienylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propoxy-N-(2-thienylmethyl)aniline is a synthetic compound that has demonstrated notable potential in preclinical studies as both an antimicrobial and an anticancer agent. This technical guide provides a comprehensive review of the existing literature on its synthesis, chemical properties, and biological activities. Detailed experimental protocols for its synthesis and for key biological assays are presented. The compound exhibits antimicrobial efficacy against Staphylococcus aureus and cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma). The mechanism of its anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the inhibition of the PI3K/STAT3 signaling pathway. This document summarizes all available quantitative data and provides visualizations of key processes to support further research and development of this promising molecule.

Chemical and Physical Properties

This compound is an organic molecule featuring a propoxy-substituted aniline ring linked to a thienylmethyl group via a secondary amine.

| Property | Value | Source |

| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline | [1] |

| Chemical Formula | C₁₄H₁₇NOS | [1] |

| CAS Number | 1040688-52-5 | [1] |

| Molecular Weight | 249.35 g/mol | [1] |

| SMILES | CCCOC1=CC=C(C=C1)NCC2=CC=CS2 | [1] |

| InChIKey | KPEUMRKEXBPOPG-UHFFFAOYSA-N | [1] |

| Appearance | Not reported | |

| Solubility | Not reported | |

| LogP | 4.22 | [1] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving the preparation of key intermediates, 4-propoxyaniline and a reactive derivative of 2-thienylmethanol, followed by their coupling. A plausible synthetic route is via reductive amination.

Synthesis of 4-Propoxyaniline

4-Propoxyaniline can be synthesized from 4-nitrophenol in a two-step process. First, 4-nitrophenol is reacted with propyl bromide in the presence of a base like potassium carbonate to yield 4-propoxynitrobenzene. Subsequently, the nitro group is reduced to an amine using a reducing agent such as hydrogen gas with a palladium catalyst.[1]

Synthesis of Thiophene-2-carboxaldehyde

Thiophene-2-carboxaldehyde is a commercially available starting material.

Reductive Amination for the Synthesis of this compound

A common method for synthesizing secondary amines is reductive amination. This involves the reaction of a primary amine (4-propoxyaniline) with an aldehyde (thiophene-2-carboxaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol (Proposed):

-

Imine Formation: To a solution of 4-propoxyaniline (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add thiophene-2-carboxaldehyde (1 equivalent). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques like TLC or NMR.

-

Reduction: Once imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Biological Activity

Antimicrobial Activity

This compound has demonstrated antibacterial properties.

| Organism | Assay | Result | Source |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | [1] |

Mechanism of Action: The antimicrobial mechanism is proposed to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymatic activities.[1]

Anticancer Activity

The compound has shown antiproliferative effects on several cancer cell lines.

| Cell Line | Cancer Type | Quantitative Data (IC₅₀) | Source |

| MDA-MB-231 | Breast Cancer | Not Reported | [1] |

| HeLa | Cervical Cancer | Not Reported | [1] |

| C6 | Glioma | Not Reported | [1] |

Mechanism of Action: The anticancer activity of this compound is attributed to the induction of apoptosis. This process involves the activation of key executioner caspases, namely caspase-3 and caspase-9. Furthermore, the compound has been observed to inhibit the phosphorylation of STAT3 and the p85 subunit of PI3K, suggesting an interruption of crucial cell survival signaling pathways.

References

An In-depth Technical Guide to 4-Propoxy-N-(2-thienylmethyl)aniline: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Propoxy-N-(2-thienylmethyl)aniline, a molecule of interest in medicinal chemistry. The guide details its discovery and synthetic history, offering a thorough examination of its preparation. Furthermore, it summarizes the current understanding of its biological activities, including its potential as an antimicrobial and anticancer agent. Quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are provided. Visual diagrams generated using Graphviz are included to illustrate key synthetic and mechanistic pathways, adhering to specified formatting for clarity and technical accuracy.

Introduction

This compound is a substituted aniline derivative characterized by a propoxy group attached to the phenyl ring and a 2-thienylmethyl group linked to the nitrogen atom.[1] Its molecular structure combines the features of an aniline, a thiophene ring, and an ether linkage, bestowing it with unique physicochemical properties that are believed to contribute to its biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research.[1]

Discovery and History

The initial discovery and first synthesis of this compound are not well-documented in publicly available literature. The compound is identified by the CAS Registry Number 1040688-52-5.[1] While a specific discovery paper or patent outlining its first preparation has not been identified, its synthesis follows established organic chemistry principles, suggesting it may have been synthesized as part of broader chemical library development for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline | [1] |

| CAS Number | 1040688-52-5 | [1] |

| Molecular Formula | C₁₄H₁₇NOS | [1] |

| Molecular Weight | 247.36 g/mol | [1] |

| SMILES | CCCOC1=CC=C(C=C1)NCC2=CC=CS2 | [1] |

| InChIKey | KPEUMRKEXBPOPG-UHFFFAOYSA-N | [1] |

Synthetic History and Methodologies

The synthesis of this compound is typically achieved through a multi-step process. A general synthetic pathway involves the preparation of two key intermediates: 4-propoxyaniline and a reactive derivative of 2-thienylmethanol, followed by their coupling. The most common coupling method is reductive amination.

Caption: General Synthetic Workflow for this compound.

Experimental Protocols

4.1.1. Synthesis of 4-Propoxyaniline

-

Step 1: Synthesis of 4-Propoxynitrobenzene (Williamson Ether Synthesis)

-

Materials: 4-Nitrophenol, propyl bromide, potassium carbonate, acetone.

-

Procedure: To a solution of 4-nitrophenol in acetone, an excess of potassium carbonate is added. The mixture is stirred, and propyl bromide is added dropwise. The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

-

-

Step 2: Reduction of 4-Propoxynitrobenzene to 4-Propoxyaniline

-

Materials: 4-Propoxynitrobenzene, iron powder, ammonium chloride, ethanol, water.

-

Procedure: A mixture of 4-propoxynitrobenzene in ethanol and water is heated to reflux. Iron powder and a catalytic amount of ammonium chloride are added portion-wise. The reaction is monitored by TLC. Upon completion, the hot solution is filtered through celite to remove the iron residues. The filtrate is concentrated, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-propoxyaniline.

-

4.1.2. Synthesis of 2-Thienylmethyl chloride

-

Materials: Thiophene, paraformaldehyde, hydrochloric acid.

-

Procedure: Thiophene is treated with paraformaldehyde and concentrated hydrochloric acid. The mixture is stirred at room temperature. The reaction is exothermic and should be cooled if necessary. After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated to give crude 2-thienylmethyl chloride, which can be used in the next step without further purification.

4.1.3. Synthesis of this compound (Reductive Amination)

-

Materials: 4-Propoxyaniline, 2-thiophenecarboxaldehyde (as an alternative to the less stable 2-thienylmethyl chloride), sodium triacetoxyborohydride, dichloromethane.

-

Procedure: To a solution of 4-propoxyaniline and 2-thiophenecarboxaldehyde in dichloromethane, sodium triacetoxyborohydride is added portion-wise at room temperature. The reaction mixture is stirred overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Activity

This compound has demonstrated promising biological activities, primarily as an antimicrobial and anticancer agent.

Antimicrobial Activity

The compound has shown in vitro efficacy against various bacterial strains. A key finding is its activity against Staphylococcus aureus.

Table 2: Antimicrobial Activity of this compound

| Organism | Test | Result | Reference |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | [2] |

The proposed mechanism for its antimicrobial action involves the disruption of the bacterial cell membrane or the inhibition of essential enzymatic processes.[2] The lipophilic nature of the propoxy group and the presence of the sulfur-containing thiophene ring are thought to facilitate its interaction with and penetration of the bacterial cell wall.

Caption: Postulated Antimicrobial Mechanism of Action.

Anticancer Activity

Research has indicated that this compound exhibits anti-proliferative activity against several cancer cell lines.

Table 3: Anticancer Activity of this compound

| Cell Line | Cancer Type | Activity | Reference |

| MDA-MB-231 | Breast Cancer | Anti-proliferative | [1] |

| HeLa | Cervical Cancer | Anti-proliferative | [1] |

| C6 | Glioma | Anti-proliferative | [1] |

The precise mechanism of its anticancer action is still under investigation, but it is suggested to involve the induction of apoptosis.[2] The interaction of the compound with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival pathways, is a likely mode of action.[1]

Caption: Putative Anticancer Mechanism of Action.

Conclusion and Future Directions

This compound is a synthetic compound with demonstrated antimicrobial and anticancer properties. Its synthesis is achievable through established chemical routes, and its biological activities warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its therapeutic effects, including the identification of its specific cellular targets. More extensive in vivo studies are necessary to evaluate its efficacy and safety profile in preclinical models. Optimization of the molecular structure could also lead to the development of more potent and selective analogs for potential therapeutic use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline, a secondary amine with potential applications in medicinal chemistry and materials science. The primary synthetic route described is a one-pot reductive amination of 4-propoxyaniline and thiophene-2-carbaldehyde. This method is advantageous due to its operational simplicity and the avoidance of isolating the intermediate imine. Included are comprehensive experimental procedures, tables of quantitative data for starting materials and the final product, and safety precautions. A logical workflow for the synthesis is also visualized.

Introduction

This compound is an organic compound featuring a substituted aniline core linked to a thiophene moiety. This structural motif is of interest in drug discovery as both aniline and thiophene derivatives are known to exhibit a wide range of biological activities. The synthesis of such secondary amines is commonly achieved through reductive amination, a robust and versatile method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for the reactants and the final product is provided in the tables below.

Table 1: Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Propoxyaniline | C₉H₁₃NO | 151.21 | Brown solid | 33-36 | 267 |

| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 | Clear yellow to brown liquid | <10 | 198 |

Table 2: Properties of this compound

| Property | Value |

| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline[1] |

| Molecular Formula | C₁₄H₁₇NOS[1] |

| Molecular Weight | 247.36 g/mol [1] |

| CAS Number | 1040688-52-5[1] |

| Appearance | (Expected) Solid |

| Melting Point | (Not reported, expected to be a solid at room temperature) |

| Boiling Point | (Not reported) |

| Solubility | (Expected) Soluble in common organic solvents like methanol, ethanol, dichloromethane. |

Table 3: Safety Information

| Compound | Hazard Statements | Precautionary Statements |

| 4-Propoxyaniline | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Thiophene-2-carbaldehyde | Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. May cause respiratory irritation. | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing mist/vapors/spray. |

| Sodium Borohydride | Flammable solid. Self-heating in contact with water. Toxic if swallowed. Causes severe skin burns and eye damage. | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Protect from moisture. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. |

Synthesis Protocol: Reductive Amination

This protocol outlines the one-pot synthesis of this compound from 4-propoxyaniline and thiophene-2-carbaldehyde.

Materials:

-

4-Propoxyaniline

-

Thiophene-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for reactions requiring heating)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-propoxyaniline (1.0 equivalent) and dissolve it in methanol.

-

Addition of Aldehyde: To the stirred solution, add thiophene-2-carbaldehyde (1.0-1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the propoxy group protons, aromatic protons of the aniline and thiophene rings, the methylene bridge protons, and the N-H proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the propoxy group, the two aromatic rings, and the methylene bridge. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the product (247.36). |

Visualized Workflow and Relationships

The following diagrams illustrate the overall synthetic workflow and the relationship between the key components of the synthesis.

Caption: Synthetic workflow for this compound.

Caption: Key steps in the reductive amination synthesis.

Conclusion

The reductive amination of 4-propoxyaniline with thiophene-2-carbaldehyde provides an efficient and direct route to this compound. The one-pot nature of this reaction makes it an attractive method for the synthesis of this and related N-arylmethylamines. The provided protocol, along with the accompanying data and diagrams, should serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Careful handling of the reagents and adherence to standard laboratory safety procedures are essential for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 4-Propoxy-N-(2-thienylmethyl)aniline, a secondary amine with potential applications in medicinal chemistry and materials science.[1] The synthesis is achieved through a one-pot reductive amination of 4-propoxyaniline and thiophene-2-carboxaldehyde using sodium borohydride as the reducing agent. This method offers a straightforward and efficient route to the target compound. This protocol includes a comprehensive list of materials, a step-by-step procedure, purification guidelines, and expected characterization data.

Introduction

N-substituted anilines are a prevalent structural motif in a wide range of biologically active compounds and functional materials. The target molecule, this compound, combines a substituted aniline with a thiophene moiety, a common heterocycle in pharmaceuticals. The synthesis described herein utilizes a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds. This one-pot procedure involves the in-situ formation of an imine from 4-propoxyaniline and thiophene-2-carboxaldehyde, which is then immediately reduced to the corresponding secondary amine by sodium borohydride.

Materials and Methods

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 4-Propoxyaniline | C₉H₁₃NO | 151.21 | 4469-80-1 | Sigma-Aldrich |

| Thiophene-2-carboxaldehyde | C₅H₄OS | 112.15 | 98-03-3 | Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Sigma-Aldrich |

| Methanol (anhydrous) | CH₄O | 32.04 | 67-56-1 | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Fisher Scientific |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Merck |

Synthetic Protocol: Reductive Amination

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxyaniline (1.51 g, 10.0 mmol) and thiophene-2-carboxaldehyde (1.12 g, 10.0 mmol) in 40 mL of anhydrous methanol.

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4 hours.

-

Work-up: Quench the reaction by the slow addition of 20 mL of deionized water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

-

Eluent System: Prepare an eluent of hexane:ethyl acetate (95:5) containing 0.5% triethylamine.

-

Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column. Elute the column with the prepared eluent system, collecting fractions.

-

Product Isolation: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a viscous oil.

Experimental Workflow

Figure 1. Workflow diagram for the synthesis and purification of this compound.

Data Presentation

Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Propoxyaniline | C₉H₁₃NO | 151.21 | Liquid |

| Thiophene-2-carboxaldehyde | C₅H₄OS | 112.15 | Colorless to yellow liquid |

| This compound | C₁₄H₁₇NOS | 247.36 | Viscous oil |

Expected Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | dd | 1H | Thiophene-H5 |

| ~6.95 | m | 2H | Thiophene-H3, H4 |

| ~6.80 | d | 2H | Ar-H (ortho to O) |

| ~6.60 | d | 2H | Ar-H (ortho to N) |

| ~4.50 | s | 2H | N-CH₂ |

| ~4.10 | br s | 1H | N-H |

| ~3.85 | t | 2H | O-CH₂ |

| ~1.75 | sextet | 2H | O-CH₂-CH₂ |

| ~1.00 | t | 3H | CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~152.0 | Ar-C (ipso to O) |

| ~142.0 | Ar-C (ipso to N) |

| ~141.5 | Thiophene-C (ipso to CH₂) |

| ~127.0 | Thiophene-C5 |

| ~125.0 | Thiophene-C4 |

| ~124.0 | Thiophene-C3 |

| ~115.5 | Ar-C (ortho to O) |

| ~114.5 | Ar-C (ortho to N) |

| ~70.0 | O-CH₂ |

| ~45.0 | N-CH₂ |

| ~22.5 | O-CH₂-CH₂ |

| ~10.5 | CH₃ |

Mass Spectrometry (EI):

| m/z | Assignment |

| 247 | [M]⁺ |

| 150 | [M - C₅H₅S]⁺ |

| 97 | [C₅H₅S]⁺ (thienylmethyl cation) |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with strong acids.

-

Thiophene-2-carboxaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

-

4-Propoxyaniline is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate precautions.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of this compound via a one-pot reductive amination. The procedure is suitable for laboratory-scale synthesis and provides the target compound in good purity after chromatographic purification. The provided characterization data can be used as a reference for product identification.

References

In vitro experimental protocols using 4-Propoxy-N-(2-thienylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known biological activities of 4-Propoxy-N-(2-thienylmethyl)aniline and detailed protocols for in vitro experimental evaluation. This compound has demonstrated potential as both an anticancer and antimicrobial agent, making it a molecule of interest for further investigation.

Chemical Information

| Property | Value |

| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline[1] |

| Molecular Formula | C₁₄H₁₇NOS[1] |

| Molecular Weight | 247.36 g/mol [1] |

| CAS Number | 1040688-52-5[1] |

Biological Activities

This compound has been reported to exhibit anti-proliferative activity against various cancer cell lines and antimicrobial properties against specific bacterial strains.[1] The proposed mechanisms of action include the induction of apoptosis in cancer cells and the disruption of bacterial cell membranes or inhibition of essential enzymes.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

| Activity | Cell Line / Organism | Parameter | Value |

| Anticancer | MDA-MB-231 (Breast Cancer) | Anti-proliferative Activity | Reported[1] |

| HeLa (Cervical Cancer) | Anti-proliferative Activity | Reported[1] | |

| C6 (Glioma) | Anti-proliferative Activity | Reported[1] | |

| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL[1] |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Protocol 1: In Vitro Anticancer Activity - Cell Viability (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines such as MDA-MB-231, HeLa, and C6.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MDA-MB-231, HeLa, C6)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Anticancer Activity - Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is designed to determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MDA-MB-231, HeLa)

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of this compound against Staphylococcus aureus.

Materials:

-